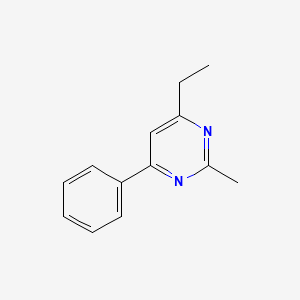

4-Ethyl-2-methyl-6-phenylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

89966-73-4 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-ethyl-2-methyl-6-phenylpyrimidine |

InChI |

InChI=1S/C13H14N2/c1-3-12-9-13(15-10(2)14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

InChI Key |

DQCKTSNTFTXKRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Ethyl 2 Methyl 6 Phenylpyrimidine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J) for 4-Ethyl-2-methyl-6-phenylpyrimidine, are not documented in the searched scientific literature. Analysis of related compounds is insufficient for providing an accurate structural assignment for this specific molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., ESI-MS, EI-MS)

While the molecular formula can be determined as C₁₃H₁₄N₂, specific mass spectrometry data, including the molecular ion peak and detailed fragmentation patterns from methods like ESI-MS or EI-MS for this compound, have not been found in available databases or publications.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Detailed experimental IR and Raman spectra, which would identify characteristic vibrational frequencies for the C-H, C=C, and C=N bonds within this compound, are not available.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination, Conformational Analysis, and Intermolecular Interactions

No published single-crystal X-ray diffraction studies for this compound were located. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions remain undetermined.

Application of Spectroscopic Data in Computational Model Validation

The application of experimental data to validate computational models, such as those derived from Density Functional Theory (DFT), is a common practice in chemical research. mdpi.combiointerfaceresearch.comnih.gov These studies often compare calculated parameters with experimental NMR, IR, and XRD data to confirm the accuracy of theoretical models. mdpi.com However, in the absence of experimental spectroscopic and crystallographic data for this compound, no such validation studies specific to this compound can be cited.

Chemical Reactivity and Transformation Pathways of 4 Ethyl 2 Methyl 6 Phenylpyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient nature. bhu.ac.inresearchgate.net The two nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms can be protonated, further deactivating the ring. bhu.ac.ingcwgandhinagar.com

However, the presence of activating groups, such as the electron-donating methyl and ethyl groups in 4-Ethyl-2-methyl-6-phenylpyrimidine, can increase the electron density of the ring, making EAS more feasible. researchgate.net These activating groups direct electrophilic attack to the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. researchgate.netslideshare.netwikipedia.org Reactions like nitration and halogenation have been observed on pyrimidine rings that possess activating substituents. researchgate.netwikipedia.org For instance, pyrimidines with one activating group can undergo halogenation, while those with two activating groups can even react with weaker electrophiles. researchgate.net

In the case of this compound, the combined electron-donating effects of the methyl and ethyl groups would activate the C-5 position towards electrophilic attack. The phenyl group at C-6 can also influence the reactivity, though its effect is more complex.

Nucleophilic Aromatic Substitution Reactions on Pyrimidine Derivatives

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). bhu.ac.in Nucleophilic attack is favored at the C-2, C-4, and C-6 positions, as the negative charge of the resulting Meisenheimer intermediate can be stabilized by delocalization onto the nitrogen atoms. bhu.ac.instackexchange.com For SNAr to occur, a good leaving group, such as a halide, must be present at one of these activated positions.

In the context of this compound, SNAr reactions would require prior functionalization to introduce a suitable leaving group. For example, if a chloro or bromo substituent were present at the 2, 4, or 6 position, it could be readily displaced by a variety of nucleophiles. Generally, in 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C-4 position. stackexchange.com However, the regioselectivity can be influenced by the other substituents on the ring. wuxiapptec.comwuxiapptec.com For instance, an electron-donating group at C-6 can direct substitution to the C-2 position. wuxiapptec.com

Common nucleophiles used in SNAr reactions with pyrimidines include amines, alkoxides, and thiolates. nih.govthieme-connect.com

Ring-Opening and Ring-Closure Mechanisms

The pyrimidine ring can undergo ring-opening and subsequent ring-closure reactions, often leading to the formation of different heterocyclic systems. These transformations can be initiated by nucleophilic attack.

One notable mechanism is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism. wikipedia.org This process is particularly relevant for the reactions of substituted pyrimidines with strong nucleophiles like metal amides (e.g., sodium amide). wikipedia.org The reaction begins with the addition of the nucleophile to the pyrimidine ring, followed by the opening of the ring to form an intermediate, which then recyclizes to yield a new product. wikipedia.org Isotope labeling studies have been instrumental in confirming this mechanism, demonstrating that a ring nitrogen atom can be displaced to an exocyclic position. wikipedia.org

Deconstruction-reconstruction strategies represent a more recent approach to pyrimidine diversification. nih.govnih.gov In this methodology, a pyrimidine-containing compound is first converted into an N-arylpyrimidinium salt. nih.govnih.gov This salt can then be cleaved to generate a three-carbon building block, which can be used in various heterocycle-forming reactions. nih.govnih.govresearchgate.net This allows for the transformation of the original pyrimidine core into a range of other nitrogen-containing heteroaromatics, providing access to novel molecular scaffolds that would be difficult to synthesize through other means. nih.govnih.gov This strategy has been used to convert pyrimidines into other heterocycles like pyridines and azoles. nih.govresearchgate.net

Functional Group Interconversions of Ethyl, Methyl, and Phenyl Substituents

The substituents on the this compound ring can undergo a variety of chemical transformations to introduce new functional groups.

Methyl Group (C-2): The methyl group at the C-2 position is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to a hydroxymethyl, formyl, or carboxyl group. For example, selenium dioxide has been used for the oxidation of methyl groups on pyrimidine rings. researchgate.net The methyl group can also be a site for radical reactions, such as halogenation, to introduce further functionality. One-electron oxidation can lead to the formation of a 5-(uracilyl)methyl radical. nih.gov

Ethyl Group (C-4): The ethyl group at the C-4 position offers similar opportunities for functionalization as the methyl group, particularly at the benzylic-like position. Oxidation can lead to the corresponding acetyl or carboxyl-substituted pyrimidine.

Phenyl Group (C-6): The phenyl group at the C-6 position can undergo electrophilic substitution reactions typical of benzene (B151609) rings, such as nitration, halogenation, and sulfonation. The directing effects of the pyrimidine ring as a substituent on the phenyl group will influence the position of substitution, which is typically at the ortho- and para-positions of the phenyl ring.

Derivatization Strategies for Enhancing Molecular Complexity from the Pyrimidine Core

The pyrimidine scaffold of this compound serves as a versatile platform for the synthesis of more complex molecules. This is often achieved through cross-coupling reactions, which require the initial introduction of a halo-substituent onto the pyrimidine ring.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. Reactions such as the Suzuki, Stille, and Sonogashira couplings can be used to form new carbon-carbon bonds at the 2, 4, or 6 positions of a functionalized pyrimidine ring. acs.orgjst.go.jpnih.gov For instance, a halopyrimidine derivative of this compound could be coupled with a variety of organoboron, organotin, or terminal alkyne partners to introduce new aryl, vinyl, or alkynyl groups. jst.go.jptcichemicals.com

These derivatization strategies allow for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships and the generation of libraries of diverse compounds for various applications. researchgate.net

Table of Compounds

Computational and Theoretical Investigations of 4 Ethyl 2 Methyl 6 Phenylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for elucidating electronic structure and molecular properties. For pyrimidine (B1678525) derivatives, DFT methods, particularly using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G**), are commonly employed to provide a balance between accuracy and computational cost. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4-ethyl-2-methyl-6-phenylpyrimidine, this would involve finding the minimum energy conformation, considering the rotation of the ethyl and phenyl groups.

In related pyrimidine structures, the pyrimidine ring itself is generally planar. researchgate.net However, the substituents can adopt various conformations. For instance, in studies of 5-phenyl-2-(4-pyridyl)pyrimidine, the dihedral angle between the phenyl and pyrimidine rings was found to be significant, indicating a non-planar arrangement of the rings. For this compound, it is expected that the phenyl and ethyl groups would be twisted out of the plane of the pyrimidine ring to minimize steric hindrance. Conformational analysis would identify the most stable rotational isomers (rotamers) and the energy barriers between them. Theoretical calculations on similar molecules have been used to determine the most stable conformers. nih.gov

Table 1: Representative Theoretical Geometrical Parameters of a Phenylpyrimidine Analogue Note: This data is for a representative phenylpyrimidine and is intended to be illustrative for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (pyrimidine ring) | ~1.34 | ||

| C-C (pyrimidine ring) | ~1.39 | ||

| C-C (phenyl ring) | ~1.40 | ||

| N-C-N (pyrimidine ring) | ~115 | ||

| C-N-C (pyrimidine ring) | ~128 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. chemmethod.com

For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the pyrimidine and phenyl rings, while the LUMO is a π*-antibonding orbital. ucsb.edu In a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a structurally related compound, the HOMO and LUMO energies were calculated using DFT. materialsciencejournal.org For this compound, it is anticipated that the HOMO would have significant contributions from the electron-rich phenyl and pyrimidine rings, while the LUMO would also be delocalized over this π-system. The ethyl and methyl groups would have a minor influence on the FMOs.

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Pyrimidine Analogue Note: This data is for a representative substituted pyrimidine and is intended to be illustrative for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These nitrogen atoms would be the primary sites for protonation and interaction with electrophiles. The phenyl ring would also exhibit negative potential above and below the plane of the ring, characteristic of aromatic systems. The hydrogen atoms of the methyl and ethyl groups would show positive potential (blue). Such analyses have been performed on various pyrimidine derivatives to understand their interaction sites. nih.gov

Quantum chemical calculations can also provide valuable thermodynamic data, such as enthalpy, entropy, and Gibbs free energy of formation. nih.gov These parameters are crucial for understanding the stability of a molecule and predicting the feasibility and direction of chemical reactions. For instance, the thermal stability of phenyl pyrimidine derivatives has been investigated, showing high decomposition temperatures, which is a desirable property for materials used in applications like organic light-emitting diodes (OLEDs). nih.gov

By calculating these thermodynamic properties for this compound and its potential isomers or reaction products, one could assess their relative stabilities and the thermodynamics of reactions involving them. The stability of different tautomeric forms of pyrimidine derivatives has also been a subject of computational studies. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often difficult to study experimentally. researchgate.net The synthesis of pyrimidines often involves the condensation of a β-dicarbonyl compound with an amidine, a process whose mechanism can be elucidated through computational modeling. nih.govwikipedia.org

For the synthesis of this compound, a likely route would be the reaction of a substituted 1,3-diketone with acetamidine (B91507). Computational studies could model this reaction to determine the most favorable pathway, identify key intermediates and transition states, and calculate the activation energies for each step. Similarly, the mechanisms of other reactions involving the pyrimidine ring, such as nucleophilic substitution or ring-opening reactions, can be computationally explored. researchgate.net For example, the mechanism of the Biginelli reaction, which is used to synthesize dihydropyrimidinones, has been a topic of extensive investigation. nih.gov

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Chemoinformatics applies computational methods to analyze chemical data, while QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.govscielo.br These approaches are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics. researchgate.netthieme-connect.com

For pyrimidine derivatives, numerous QSAR studies have been conducted to explore their potential as anticancer, nih.govresearchgate.netmdpi.com antileishmanial, researchgate.net and larvicidal agents. scielo.br These studies typically involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of pyrimidine analogues with known activities. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. nih.gov

A QSAR study on this compound and its analogues could be performed to predict its biological activity for a specific target. This would involve synthesizing a series of related compounds, measuring their activity, calculating relevant molecular descriptors, and developing a QSAR model. Such models can provide valuable insights into the structural features that are important for the desired activity and can be used to design more potent compounds.

Molecular Descriptor Calculation and Analysis

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity.

A variety of molecular descriptors can be calculated to represent different aspects of a molecule's structure. These are broadly categorized into 1D, 2D, and 3D descriptors. Examples include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and geometrical descriptors (e.g., molecular surface area). Software like Mordred can calculate over 1,800 different molecular descriptors, providing a comprehensive characterization of a molecule's properties. nih.govresearchgate.net

For pyrimidine derivatives, descriptor analysis has been used to build QSAR models for various biological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.gov For instance, a study on substituted pyrimidine and uracil-based derivatives used a data-driven machine learning approach to develop a QSAR model for antiproliferative activity against HeLa cell lines. mdpi.com The model's predictive power was confirmed through the synthesis and testing of new compounds. mdpi.com

Table 1: Calculated Molecular Descriptors for Representative Pyrimidine Derivatives

| Descriptor | Value for a sample pyrimidine derivative |

| Molecular Weight | 260.29 g/mol nih.gov |

| XLogP3-AA | 1.4 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 260.11609238 Da nih.gov |

| Topological Polar Surface Area | 67.4 Ų nih.gov |

Note: The values in this table are for a representative pyrimidine derivative, ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate, and are provided for illustrative purposes.

Activity Landscape Modeling for Pyrimidine Derivatives

Activity landscape modeling is a computational technique that visualizes the relationship between the structural similarity of compounds and their biological activity. This method helps to identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in activity. Understanding these cliffs can provide crucial information for lead optimization.

For pyrimidine derivatives, activity landscape modeling can reveal how small structural modifications influence their biological effects. nih.gov The substituents at different positions of the pyrimidine ring have been shown to greatly influence the biological activities of these compounds. nih.govrsc.org By mapping the activity landscape, researchers can identify regions of chemical space that are particularly sensitive to structural changes, guiding the design of more potent and selective derivatives.

Data-driven machine learning and QSAR studies on diverse chemical spaces of pyrimidine and uracil (B121893) derivatives have been conducted to improve the biological activity and drug-likeness of new candidate molecules. mdpi.com These models, once validated, can be used to predict the activity of novel pyrimidine derivatives before their synthesis. mdpi.com

Molecular Modeling and Docking Studies for Mechanistic Biomolecular Interactions (e.g., Enzyme Active Sites)

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. These techniques provide insights into the molecular basis of a compound's biological activity and can guide the design of new inhibitors or modulators.

For pyrimidine derivatives, molecular docking studies have been instrumental in understanding their interactions with various biological targets. For example, docking studies have been used to investigate the binding of pyrimidine derivatives to the active sites of enzymes implicated in cancer and inflammation. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. mdpi.com

In a study of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, induced-fit docking (IFD) studies against phosphatidylinositol 3-kinase (PI3Kα) showed that the scaffold fits into the kinase domains and forms hydrogen bonds with important binding residues. mdpi.com Similarly, molecular docking has been used to study the interactions of pyrimidine derivatives with targets like cyclin-dependent kinases (CDKs). nih.gov

The results from molecular docking can be further validated and refined using molecular dynamics (MD) simulations. nih.govnih.gov MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and the nature of the interactions over time. nih.gov

Biomolecular Interactions and Mechanistic Insights of Pyrimidine Derivatives in Vitro Contexts

Interaction with Nucleic Acids (DNA and RNA Components)

Pyrimidine (B1678525) derivatives exhibit a notable propensity to interact with nucleic acids, a characteristic that underpins many of their biological effects, including their application as anticancer and antiviral agents. These interactions can occur through several modes, primarily intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone.

The planar aromatic nature of many pyrimidine derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding can lead to significant structural distortions of the DNA, such as unwinding of the helix and an increase in its length. These alterations can interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. For instance, certain novel pyrimidine derivatives have been investigated for their DNA intercalating properties through molecular docking studies, suggesting this as a potential mechanism for their anticancer effects. nih.gov

Beyond intercalation, pyrimidine derivatives can also bind to the minor or major grooves of DNA. This binding is often stabilized by a network of hydrogen bonds, van der Waals forces, and electrostatic interactions between the pyrimidine molecule and the functional groups of the DNA bases and the sugar-phosphate backbone. The specific substitution pattern on the pyrimidine ring dictates the preferred groove and the strength of the interaction.

Furthermore, studies have shown that the fluorescence intensity of certain antiviral pyrimidine derivatives increases upon binding to DNA and RNA, indicating a direct interaction. mdpi.com This binding can interfere with the template activity of nucleic acids, thereby inhibiting viral replication. mdpi.com The interaction of pyrimidine-based model compounds with metal ions like magnesium has also been studied to understand the structural changes in DNA induced by such interactions. nih.gov

Locked Nucleic Acid (LNA) modified triplex-forming oligonucleotides (TFOs) containing pyrimidines have been shown to bind to DNA with high affinity. The conjugation of an intercalating agent, such as an acridine (B1665455) derivative, to these pyrimidine-modified TFOs can further enhance their DNA binding properties, leading to the formation of stable triplex structures. nih.gov This approach has been explored to interfere with gene expression in a sequence-specific manner.

Enzyme Binding and Inhibition Studies (e.g., CDK inhibitors, Topoisomerase interactions)

A significant area of research for pyrimidine derivatives is their role as enzyme inhibitors. Their structural versatility allows for the design of potent and selective inhibitors for a variety of enzyme families, including kinases and topoisomerases, which are crucial targets in cancer therapy.

Cyclin-Dependent Kinase (CDK) Inhibitors:

The cell cycle is tightly regulated by a family of serine/threonine kinases known as CDKs, which, when hyperactivated, can lead to uncontrolled cell proliferation. Pyrimidine derivatives have emerged as a prominent scaffold for the development of CDK inhibitors. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of CDK4/6, which are key regulators of the G1 phase of the cell cycle. The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of the kinase.

| Compound Class | Target Enzyme(s) | Key Findings |

| Pyrido[2,3-d]pyrimidine derivatives | CDK4/6 | Potent inhibition leading to G1 cell cycle arrest. |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2, CDK9 | Dual inhibitors with significant antiproliferative activity. |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | Showed inhibition of CDK9 and induced apoptosis in cancer cells. nih.gov |

The development of selective CDK4/6 inhibitors based on the pyrimidine core has been a successful strategy in cancer therapy, leading to the approval of drugs like palbociclib, ribociclib, and abemaciclib.

Topoisomerase Interactions:

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and subsequent cell death. Certain pyrimidine derivatives have been shown to act as topoisomerase inhibitors. Molecular docking studies have suggested that some novel pyrimidine compounds can bind to topoisomerase II, potentially through intercalation and interaction with the enzyme's active site, thus preventing the re-ligation of DNA strands. nih.gov

Mechanistic Pathways of Biological Activity (e.g., Interference with Biosynthesis, Molecular Recognition)

The biological activities of pyrimidine derivatives are a direct consequence of their interaction with specific molecular targets, leading to the modulation of various cellular pathways.

Interference with Biosynthesis:

A fundamental mechanism of action for many antimicrobial and anticancer pyrimidine analogs is the interference with the biosynthesis of essential macromolecules. For example, the well-known drug 5-fluorouracil, a pyrimidine analog, inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA. This leads to a depletion of thymidine pools and subsequent inhibition of DNA replication and repair, causing "thymineless death" in rapidly dividing cancer cells.

Similarly, some pyrimidine derivatives can interfere with the biosynthesis of other essential molecules. For instance, certain novel 2-phenylpyrimidine (B3000279) derivatives have been designed as inhibitors of fungal CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to an antifungal effect.

Molecular Recognition and Signal Transduction:

The ability of pyrimidine derivatives to engage in specific molecular recognition events allows them to modulate various signal transduction pathways. As discussed in the context of CDK inhibitors, pyrimidine-based compounds can bind to the ATP pocket of kinases, thereby blocking the phosphorylation of downstream substrates and arresting the cell cycle.

For example, certain pyrimidine derivatives have been shown to upregulate the BMP2/SMAD1 signaling pathway, which is involved in osteogenesis, or bone formation. nih.gov These compounds promote the phosphorylation of SMAD1, leading to the expression of osteogenic genes. nih.gov In other contexts, pyrimidine derivatives have been observed to decrease the phosphorylation levels of proteins like Src and STAT3, which are involved in cell survival signaling pathways in cancer cells. nih.gov

In Vitro Cellular Studies for Mechanistic Understanding (e.g., Antiproliferative Activity in Cell Lines for Target Validation)

In vitro cellular studies are indispensable for elucidating the mechanism of action of pyrimidine derivatives and for validating their molecular targets. These studies often involve treating cancer cell lines with the compounds and observing their effects on cell proliferation, cell cycle progression, and apoptosis.

The antiproliferative activity of pyrimidine derivatives is commonly assessed using assays like the MTT or neutral red uptake assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

For instance, novel thieno[2,3-d]pyrimidine (B153573) derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colon cancer (LoVo), and lung cancer (A549). nih.govnih.gov The data from these studies help in identifying promising lead compounds for further development.

Table of In Vitro Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value | Reference |

| Thieno[2,3-d]pyrimidine derivative 2 | MCF-7 (Breast Cancer) | 0.013 µM | nih.gov |

| Thieno[2,3-d]pyrimidine derivative 3 | MCF-7 (Breast Cancer) | - | nih.gov |

| Thieno[2,3-d]pyrimidine derivative 2 | MDA-MB-231 (Breast Cancer) | 0.056 µM | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | MDA-MB 231 (Breast Cancer) | - | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | C6 glioma | - | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | HCT-15 (Colon Cancer) | - | nih.gov |

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | LoVo (Colon Cancer) | - | nih.gov |

Cell cycle analysis using flow cytometry is another crucial tool to understand the mechanism of pyrimidine derivatives. By staining the DNA of treated cells with a fluorescent dye, it is possible to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compounds that induce a G1 arrest, for example, are likely to be targeting proteins involved in the G1/S transition, such as CDK4/6.

Furthermore, apoptosis or programmed cell death is a common outcome of treatment with effective anticancer agents. The induction of apoptosis by pyrimidine derivatives can be confirmed by various methods, such as observing morphological changes (e.g., cell shrinkage, membrane blebbing), detecting the externalization of phosphatidylserine (B164497) using Annexin V staining, and measuring the activation of caspases, which are the key executioner enzymes of apoptosis. nih.gov

Applications in Materials Science and Supramolecular Chemistry for Pyrimidine Scaffolds

Pyrimidine (B1678525) Derivatives as Building Blocks for Complex Organic Molecules

The synthesis of 2,4,6-trisubstituted pyrimidines like 4-Ethyl-2-methyl-6-phenylpyrimidine is typically achieved through well-established condensation reactions. A common and versatile method is the cyclization of a β-dicarbonyl compound with an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.egwikipedia.org For instance, a one-pot, base-mediated multicomponent reaction between an amidine hydrochloride, an aldehyde, and acetylacetone (B45752) can produce various 2,4,6-trisubstituted pyrimidines in moderate to good yields. researchgate.net

The resulting pyrimidine derivative is not merely an endpoint but a valuable intermediate for creating more complex molecular architectures. evitachem.com The substituents on the pyrimidine ring can be further modified, and the ring itself can participate in various organic reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions. researchgate.net This reactivity allows for the integration of the pyrimidine core into larger conjugated systems, polymers, or intricate drug-like molecules. A closely related compound, 4-Ethyl-6-phenylpyrimidine, is noted for its utility as a precursor in the development of advanced materials with specific conductive or mechanical properties. evitachem.com The presence of the additional methyl group in this compound would subtly modify its electronic properties and steric profile, but it would retain the fundamental reactivity that makes it a useful synthetic building block.

Coordination Chemistry of Pyrimidine Ligands with Metal Centers

The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate with metal ions. This property is fundamental to the extensive field of coordination chemistry involving pyrimidine-based ligands. Pyrimidine derivatives can form stable complexes with a wide range of transition metals, including Pd(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). ictp.itacs.org

The coordination can lead to various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, the substituents on the pyrimidine ligand, and the reaction conditions. ictp.itwikipedia.org For example, studies on 2-aminopyrimidine (B69317) derivatives show that they form complexes with a 2:1 ligand-to-metal ratio, and the coordination is confirmed by shifts in spectroscopic data (IR and UV/Vis) upon complexation. ictp.it Similarly, palladium(II) complexes with substituted pyridines—a related N-heterocycle—have been extensively studied, demonstrating that the electronic nature of the substituents significantly influences the properties of the resulting metal complexes. acs.org

Given its structure, this compound can be expected to act as a monodentate or bidentate bridging ligand, coordinating to metal centers through one or both of its nitrogen atoms. This coordination can be used to construct discrete supramolecular structures, metal-organic frameworks (MOFs), or catalysts. acs.org The specific ethyl, methyl, and phenyl substituents would influence the solubility, steric hindrance, and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity or physical properties.

Pyrimidine-Based Materials for Optoelectronic and Sensing Applications

The electron-accepting character of the pyrimidine ring makes it a highly valuable component in materials designed for optoelectronic applications. nih.gov When incorporated into a larger π-conjugated system, often paired with electron-donating groups, it can create molecules with significant intramolecular charge transfer (ICT) character. chemicalbook.com This "push-pull" architecture is fundamental to the design of fluorescent dyes, nonlinear optical materials, and emitters for organic light-emitting diodes (OLEDs). acs.org

Research on phenyl-pyrimidine derivatives has shown they can serve as efficient emitters in OLEDs. nih.gov The emission properties, such as color and efficiency, can be finely tuned by altering the substituents on the pyrimidine or phenyl rings. nih.govchemicalbook.com For example, adding methoxy (B1213986) groups to the donor part of a phenyl-pyrimidine molecule leads to a significant bathochromic (red) shift in the emission spectrum. nih.gov These materials often exhibit high thermal stability, a prerequisite for fabrication into devices via vacuum evaporation. nih.gov Furthermore, the nitrogen atoms of the pyrimidine core provide a site for protonation or complexation, which can alter the photophysical properties, making them suitable for chemical sensor applications. tcichemicals.com The structure of this compound, featuring a donor (phenyl) and acceptor (pyrimidine) moiety, is consistent with these principles, suggesting its potential for use in developing novel optoelectronic and sensing materials.

Supramolecular Assemblies Involving Pyrimidine Moieties (e.g., Hydrogen Bonding, π-π Stacking)

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. acs.org The pyrimidine scaffold is adept at participating in these interactions. While this compound itself lacks the classic hydrogen bond donors (like -NH2 or -OH groups), its nitrogen atoms can act as hydrogen bond acceptors. More importantly, the aromatic nature of both the pyrimidine and phenyl rings facilitates π-π stacking interactions.

Crystal structure analyses of various substituted pyrimidines reveal extensive networks of non-covalent interactions that dictate their solid-state packing. nih.gov In aminopyrimidine derivatives, specific hydrogen bonding patterns, such as N-H···N and N-H···O, lead to the formation of predictable motifs like self-complementary base pairs and supramolecular ribbons. nih.gov In addition to hydrogen bonds, π-π stacking interactions between the aromatic rings are frequently observed, further stabilizing the crystal structures. nih.gov For instance, the crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows the benzene (B151609) ring oriented nearly perpendicular to the pyrimidine ring. researchgate.net In other structures, the pyrimidine and phenyl rings can be nearly coplanar, which would facilitate stacking. researchgate.net These weak interactions are crucial in molecular recognition, self-assembly processes, and the design of crystal lattices with specific properties. researchgate.net The phenyl and pyrimidine rings of this compound are prime candidates for engaging in such π-π stacking, which would be a key factor in its solid-state structure and its potential use in constructing larger self-assembled systems. nih.gov

Emerging Trends and Future Directions in Pyrimidine Research

Integration of Artificial Intelligence (AI) and Machine Learning in Pyrimidine (B1678525) Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid and cost-effective design of molecules with desired properties. In the context of pyrimidine research, AI and ML algorithms are being employed to predict the biological activity, physicochemical properties, and synthetic accessibility of novel pyrimidine derivatives.

For instance, Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning, can predict the therapeutic potential of a vast number of virtual pyrimidine compounds, including analogs of 4-Ethyl-2-methyl-6-phenylpyrimidine. These computational models can identify key structural features that are crucial for a desired biological effect, such as the substitution pattern on the pyrimidine ring. This allows researchers to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. nih.govcarta-evidence.org

Furthermore, AI is being utilized to devise novel and efficient synthetic routes. By analyzing vast databases of chemical reactions, AI tools can propose retrosynthetic pathways and predict reaction outcomes, which can be particularly valuable for complex molecules. This approach can lead to the discovery of more efficient ways to synthesize compounds like this compound and its derivatives. powertechjournal.com

Novel Skeletal Editing Strategies for Pyrimidine Diversification

The development of novel "skeletal editing" or "ring distortion" strategies is a significant trend in synthetic organic chemistry. These methods allow for the precise modification of the core heterocyclic structure of pyrimidines, enabling the creation of diverse molecular scaffolds that would be difficult to access through traditional synthetic routes.

These strategies often involve late-stage functionalization, where a fully formed pyrimidine ring is selectively modified. This can include the introduction, removal, or transposition of atoms within the ring, leading to a wide array of new pyrimidine analogs. For a compound like this compound, skeletal editing could be used to, for example, introduce a nitrogen atom at a different position in the ring, or to append new ring systems, thereby generating novel chemical entities with potentially unique biological or material properties.

Continued Development of Sustainable and Eco-Friendly Synthetic Methodologies

There is a strong and growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of chemical compounds, including pyrimidines. benthamdirect.comnih.govbenthamdirect.com This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. powertechjournal.comrasayanjournal.co.in

Key green chemistry strategies being applied to pyrimidine synthesis include:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, such as a pyrimidine ring. rasayanjournal.co.in This approach is highly atom-economical and can significantly reduce the number of synthetic steps, saving time and resources.

Catalysis: The use of efficient and recyclable catalysts, including biocatalysts and metal-free catalysts, can improve reaction rates and selectivity while minimizing waste. benthamdirect.com

Alternative Reaction Media: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a major focus. rasayanjournal.co.in

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted synthesis can often accelerate reaction times and improve yields compared to conventional heating methods. nih.govbenthamdirect.comrasayanjournal.co.in

The application of these green methodologies to the synthesis of this compound would not only make its production more environmentally benign but could also lead to higher yields and purity.

Exploration of Pyrimidine Scaffolds for Chemical Biology Probes and Mechanistic Investigations

Pyrimidine derivatives are increasingly being utilized as powerful tools in chemical biology to probe and understand complex biological processes. Their ability to be functionalized with various reporter groups, such as fluorescent tags or photoaffinity labels, makes them ideal scaffolds for creating chemical probes.

For example, a derivative of this compound could be synthesized with a fluorescent moiety to visualize its localization within cells or to track its interaction with a specific protein target in real-time. Such probes are invaluable for elucidating the mechanism of action of bioactive compounds and for identifying new therapeutic targets.

Furthermore, pyrimidine-based compounds are being designed as inhibitors or modulators of specific enzymes or protein-protein interactions. By systematically modifying the structure of a pyrimidine scaffold, researchers can gain insights into the structure-activity relationships that govern its biological function. This information is crucial for the rational design of more potent and selective drugs.

Advanced Spectroscopic and Imaging Techniques for In-Situ Pyrimidine Characterization

The development of advanced spectroscopic and imaging techniques is providing unprecedented insights into the behavior of pyrimidine compounds in their native environments. Techniques such as in-situ NMR spectroscopy, time-resolved fluorescence spectroscopy, and super-resolution microscopy allow for the real-time monitoring of pyrimidine dynamics, interactions, and transformations.

For instance, in-situ NMR could be used to study the binding of this compound to a target protein directly in a complex biological mixture, providing detailed information about the binding site and conformational changes. Advanced imaging techniques can visualize the distribution and trafficking of fluorescently labeled pyrimidine derivatives within living cells with high spatial and temporal resolution.

These advanced characterization methods are essential for a deeper understanding of how pyrimidine-based drugs and materials function at a molecular level, which in turn will guide the design of next-generation compounds with improved performance and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.